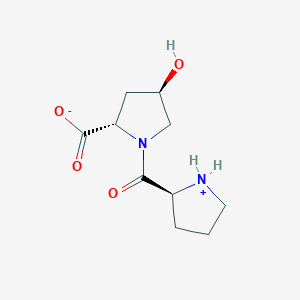![molecular formula C8H6N2O2 B095381 Pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 16205-46-2](/img/structure/B95381.png)
Pyrazolo[1,5-a]pyridine-3-carboxylic acid
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2 . It is part of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic compounds for optical applications .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives has been widely studied. The synthetic methodology is simpler and greener (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%) .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridine-3-carboxylic acid is planar and rigid, containing both pyrazole and pyrimidine rings . The molecular weight is 163.13 .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives have tunable photophysical properties . They have been identified as strategic compounds for optical applications .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyridine-3-carboxylic acid include a density of 1.4±0.1 g/cm3, a melting point of 275-280 °C, and a molecular refractivity of 43.0±0.5 cm3 .Wissenschaftliche Forschungsanwendungen
Antitubercular Agents
Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives have shown promising activity against Mycobacterium tuberculosis , the causative agent of tuberculosis (TB). Researchers have synthesized and evaluated these compounds as potential antitubercular agents . The inhibition of TB growth by these derivatives makes them valuable candidates for further drug development.
Antifungal Activity
Several 3-(4-chlorophenyl)-4-substituted pyrazoles, including those derived from pyrazolo[1,5-a]pyridine-3-carboxylic acid, have been screened for antifungal activity. These compounds exhibit potential against pathogenic fungal strains, making them relevant for combating fungal infections .
Inhibition of Succinate Dehydrogenase
Carboxamide derivatives of pyrazolo[1,5-a]pyridine-3-carboxylic acid have been evaluated as inhibitors of succinate dehydrogenase. This enzyme plays a crucial role in cellular respiration and energy production. Inhibition of succinate dehydrogenase could have implications in cancer therapy and other metabolic disorders .
Other Applications
Beyond the mentioned fields, pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives have been explored for their potential in diverse areas, including antimalarial activity, dopamine receptor antagonism, and more. Researchers continue to investigate novel applications, making this compound an exciting subject of study.
Zukünftige Richtungen
Pyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives have been identified as strategic compounds for optical applications . They have significant photophysical properties and have attracted a great deal of attention in material science . Their anticancer potential and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Wirkmechanismus
Target of Action
It’s known that this compound is a strategic compound for optical applications
Mode of Action
It’s known that the compound’s interaction with its targets involves a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, leading to the formation of products . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .
Biochemical Pathways
It’s known that the compound has significant photophysical properties, suggesting it may interact with light-dependent biochemical pathways .
Result of Action
It’s known that the compound has significant photophysical properties , suggesting it may have effects on cellular processes that involve light or fluorescence.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrazolo[1,5-a]pyridine-3-carboxylic acid. For instance, the compound shows good photobleaching performance when continuously excited at 365 nm with a xenon lamp . Additionally, the compound’s interaction with its targets can be influenced by pH conditions .
Eigenschaften
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSDPDBQVZHCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383684 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
CAS RN |
16205-46-2 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16205-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives in catalysis?
A1: Pyrazolo[1,5-a]pyridine-3-carboxylic acid can be transformed into a series of fused non-classical N-heterocyclic carbene (NHC) ligands. [] These ligands, when complexed with palladium, demonstrate promising catalytic activity in the Suzuki–Miyaura reaction, a crucial reaction in organic synthesis for forming carbon-carbon bonds. [] This suggests potential applications in various fields requiring this type of coupling reaction.
Q2: How can the electronic properties of pyrazolo[1,5-a]pyridine-derived NHC ligands be tuned, and what is the significance of this tunability?
A2: Research indicates that modifying the substituents on the aryl group of pyrazolo[1,5-a]pyridine-derived NHC ligands can influence their electron-donating ability. [] This was determined by measuring the CO stretching frequencies of corresponding rhodium dicarbonyl complexes. [] The ability to tune the electronic properties of NHC ligands is crucial for optimizing their catalytic performance in various reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)

![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)






![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)
